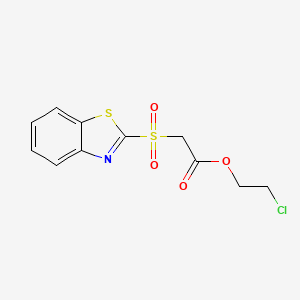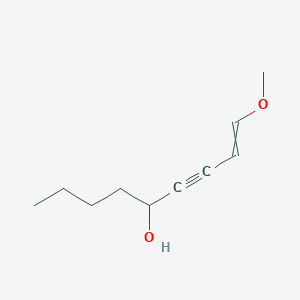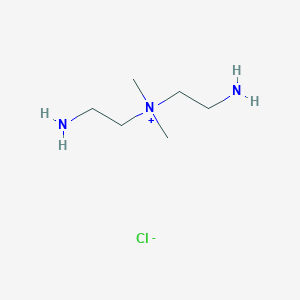
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its nitrogen atom bonded to four organic groups, making it a positively charged ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride typically involves the reaction of dimethylamine with ethylene diamine in the presence of a suitable alkylating agent. The reaction is carried out under controlled conditions to ensure the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted ammonium compounds.
科学的研究の応用
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membranes and ion channels.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and disinfectants.
作用機序
The mechanism of action of 2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride involves its interaction with cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent.
類似化合物との比較
Similar Compounds
Trimethylamine: A tertiary amine with similar properties but lacks the quaternary ammonium structure.
Tetramethylammonium chloride: Another quaternary ammonium compound with different alkyl groups attached to the nitrogen atom.
Uniqueness
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to interact with cell membranes and its versatility in various chemical reactions make it a valuable compound in research and industry.
特性
CAS番号 |
75625-10-4 |
|---|---|
分子式 |
C6H18ClN3 |
分子量 |
167.68 g/mol |
IUPAC名 |
bis(2-aminoethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C6H18N3.ClH/c1-9(2,5-3-7)6-4-8;/h3-8H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
QTJKRGMRZGKTNW-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(CCN)CCN.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
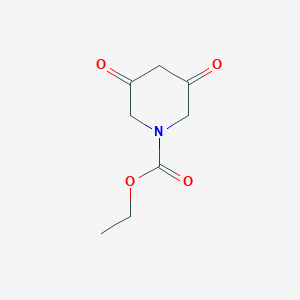
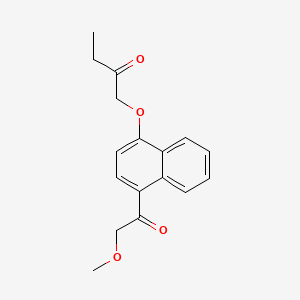
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)

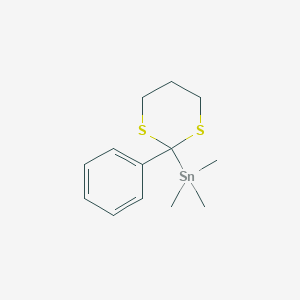



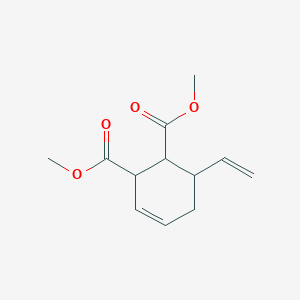
![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)

